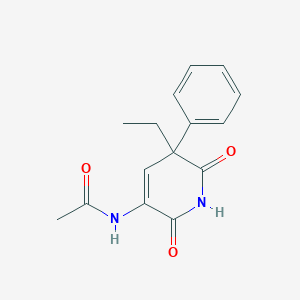

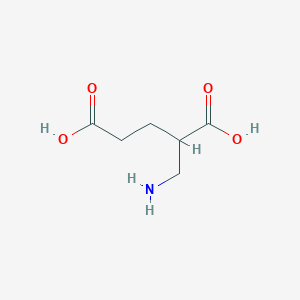

(4S)-4-butyl-L-glutamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (4S)-4-butyl-L-glutamic acid derivatives and related compounds involves various strategies. One method includes the Lewis acid-catalyzed reaction of benzyl alcohol with a D-ribose-derived aziridino-gamma-lactone, leading to the formation of specific stereoisomers (Dauban et al., 2000). Another approach uses cycloadditions of nitrones with substituted propenols and acrylates for synthesizing 4-hydroxy substituted glutamic acids, highlighting the versatility of synthesis methods for generating glutamic acid derivatives (Tamura et al., 2005).

Molecular Structure Analysis

The molecular structure of (4S)-4-butyl-L-glutamic acid and its analogs plays a crucial role in their biological activity and interaction with receptors. Detailed structural analyses are conducted using techniques such as X-ray crystallography, providing insights into the three-dimensional configuration and spatial arrangement of atoms within these molecules (Jane et al., 1996).

Wissenschaftliche Forschungsanwendungen

Microbial Synthesis and Biopolymer Applications

Research has demonstrated that certain lactic acid bacteria, including strains of Lactobacillus plantarum, can produce glutamic acid, a close relative to (4S)-4-butyl-L-glutamic acid. These findings open pathways for developing functional foods enriched with glutamic acid and its derivatives, like γ-amino butyric acid (GABA), which have potential health benefits (Zareian et al., 2012).

Enantiospecific Synthesis and Receptor Agonism

The first enantiospecific synthesis of 3,4-dihydroxy-L-glutamic acid, a stereoisomer related to (4S)-4-butyl-L-glutamic acid, has been reported. This compound acts as an agonist of metabotropic glutamate receptors, which are crucial for brain function, demonstrating the compound's potential in neurological research and therapy (Dauban et al., 2000).

Role in Blood Coagulation and Disease

The post-translation modification of glutamic acid to 4-carboxyglutamate plays a significant role in blood coagulation, binding calcium ions necessary for this process. This modification is essential for understanding diseases like osteoporosis and atherosclerosis, offering insights into potential therapeutic targets (Shah & Khan, 2020).

Synthesis of Derivatives for Chemical and Biological Studies

Research on synthesizing new 4-substituted glutamic acid derivatives, including (4S)-4-butyl-L-glutamic acid analogs, has expanded the toolkit for studying neurotransmission, demonstrating these compounds' utility in designing new neurotransmitter receptor agonists or antagonists (Wehbe et al., 2004).

Enhanced Electrochemical Performance

L-glutamic acid, closely related to (4S)-4-butyl-L-glutamic acid, has been studied for its impact on the electrolyte of all-vanadium redox flow batteries. It significantly improves the thermal stability and electrochemical performance of the electrolyte, illustrating the compound's potential in energy storage applications (Liang et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 |

Source

|

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-butyl-L-glutamic acid | |

CAS RN |

14344-45-7 |

Source

|

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)